

Application Notes: Quantification of BTK Degradation by SJF620 using Immunoprecipitation and Western Blotting

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Compound of Interest					
Compound Name:	SJF620				
Cat. No.:	B1193512	Get Quote			

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell development, differentiation, and signaling. Its dysregulation is associated with various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that induce the degradation of specific proteins. **SJF620** is a potent PROTAC that functions as a BTK degrader.[2] It is composed of a ligand that binds to BTK and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] [4] This proximity leads to the ubiquitination and subsequent degradation of BTK by the proteasome.[5]

These application notes provide a detailed protocol for the immunoprecipitation of BTK from cell lysates following treatment with **SJF620**. This method allows for the specific isolation and subsequent quantification of BTK levels by Western blotting, enabling researchers to determine the efficacy of **SJF620** in inducing BTK degradation.

Data Presentation

The efficacy of **SJF620** in degrading BTK is determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).



Compound	Cell Line	DC50	Dmax	Reference
SJF620	NAMALWA (Burkitt's lymphoma)	7.9 nM	>95%	[3][4][6]

Signaling Pathway and Experimental Workflow

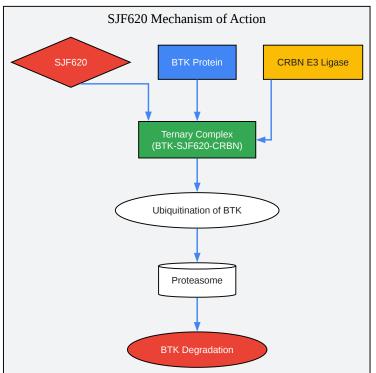
Below are diagrams illustrating the BTK signaling pathway and the experimental workflow for assessing **SJF620**-mediated BTK degradation.

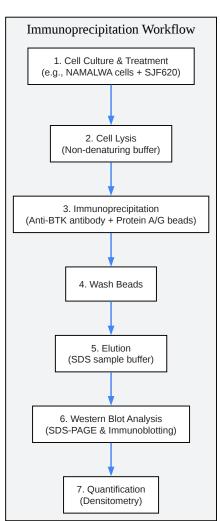


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BTK Signaling Pathway Diagram







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SJF620 Mechanism and IP Workflow

Experimental Protocols



This section provides a detailed methodology for treating cells with **SJF620**, followed by the immunoprecipitation and Western blot analysis of BTK.

Part 1: Cell Culture and Treatment with SJF620

- Cell Seeding: Seed a suitable cell line (e.g., NAMALWA) in 6-well plates at a density that will
 result in 70-80% confluency at the time of harvest.
- PROTAC Treatment: The following day, treat the cells with a serial dilution of SJF620 (e.g., 0.1 nM to 10 μM) to determine the dose-response. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for a specified time (e.g., 4, 8, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO2.[7]

Part 2: Cell Lysis for Immunoprecipitation

- Harvesting Cells: After incubation, place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold PBS.
- Lysis: Add 0.5 mL of ice-cold non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors to each well.[8][9]
- Incubation: Incubate the plates on ice for 15-30 minutes with occasional gentle rocking to ensure complete lysis.[10]
- Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 [10]
- Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new prechilled tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.



Part 3: Immunoprecipitation of BTK

- Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, add 20 μL of Protein A/G agarose or magnetic bead slurry to 500 μg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[11]
- Antibody Incubation: Add a saturating amount of anti-BTK primary antibody (the exact amount should be optimized as per the manufacturer's datasheet) to the pre-cleared lysate.
 Incubate with gentle rotation overnight at 4°C to form the immunocomplex.[11]
- Bead Incubation: Add 30 μL of pre-washed Protein A/G bead slurry to each sample. Incubate with gentle rotation for 2-4 hours at 4°C to capture the antibody-BTK complex.
- Washing: Pellet the beads by centrifugation (e.g., 2,500 rpm for 3 minutes at 4°C) or by using a magnetic rack. Discard the supernatant. Wash the beads three to five times with 1 mL of cold lysis buffer. After the final wash, carefully remove all supernatant.[12]

Part 4: Western Blot Analysis

- Elution: Resuspend the washed bead pellet in 30-40 μ L of 2X Laemmli sample buffer.[11]
- Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute the protein from the beads and denature it.
- Sample Loading: Briefly centrifuge the tubes and load the supernatant onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Also, load a portion of the input lysate as a positive control.
- Electrophoresis and Transfer: Perform SDS-PAGE to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
- Primary Antibody Incubation: Incubate the membrane with an anti-BTK primary antibody (a
 different one from the IP antibody if possible, or the same one if validated for both
 applications) overnight at 4°C.[14]



- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
- Quantification: Perform densitometry analysis on the resulting bands to quantify the relative levels of BTK in SJF620-treated samples compared to the vehicle control. This will allow for the calculation of DC50 and Dmax values.

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